molecular formula C23H25F2N3O2 B12502884 (4-Fluorophenyl)(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone

(4-Fluorophenyl)(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)methanone

Cat. No.: B12502884
M. Wt: 413.5 g/mol
InChI Key: LLSPQMKJUUQYHE-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]-4-(4-fluorophenyl)piperazine is a complex organic compound that features a piperidine and piperazine ring, both of which are substituted with fluorobenzoyl and fluorophenyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-fluorobenzoyl)piperidine-4-carbonyl]-4-(4-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the piperidine and piperazine precursors. One common method involves the reaction of 4-fluorobenzoyl chloride with piperidine to form 1-(4-fluorobenzoyl)piperidine. This intermediate is then reacted with 4-(4-fluorophenyl)piperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of high-purity reagents and solvents is also critical to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

1-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]-4-(4-fluorophenyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions of fluorinated aromatic compounds with biological systems.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorobenzoyl)piperidine-4-carbonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. The fluorobenzoyl and fluorophenyl groups can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzyl)piperazine: This compound shares the piperazine ring and fluorobenzyl group but lacks the piperidine and carbonyl functionalities.

    4-(4-Fluorobenzyl)piperidine: Similar in structure but differs in the substitution pattern and functional groups.

Uniqueness

1-[1-(4-Fluorobenzoyl)piperidine-4-carbonyl]-4-(4-fluorophenyl)piperazine is unique due to the presence of both piperidine and piperazine rings, each substituted with fluorinated aromatic groups. This dual substitution pattern can confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25F2N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

[1-(4-fluorobenzoyl)piperidin-4-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H25F2N3O2/c24-19-3-1-17(2-4-19)22(29)27-11-9-18(10-12-27)23(30)28-15-13-26(14-16-28)21-7-5-20(25)6-8-21/h1-8,18H,9-16H2

InChI Key

LLSPQMKJUUQYHE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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